molecular formula C10H16N2S3 B11084557 (2-methyl-1,3-thiazol-4-yl)methyl N,N-diethylcarbamodithioate

(2-methyl-1,3-thiazol-4-yl)methyl N,N-diethylcarbamodithioate

Cat. No.: B11084557
M. Wt: 260.4 g/mol
InChI Key: UEVFHIRMCYPMHU-UHFFFAOYSA-N
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Description

(2-methyl-1,3-thiazol-4-yl)methyl N,N-diethylcarbamodithioate is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1,3-thiazol-4-yl)methyl N,N-diethylcarbamodithioate typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with N,N-diethylcarbamodithioic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1,3-thiazol-4-yl)methyl N,N-diethylcarbamodithioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.

    Substitution: Substitution reactions often involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides, and are carried out in the presence of bases like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiazole derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and applications.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: The compound has shown potential as an anti-inflammatory, analgesic, and anticancer agent. It is also being investigated for its neuroprotective properties.

    Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of (2-methyl-1,3-thiazol-4-yl)methyl N,N-diethylcarbamodithioate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in microbial and viral replication, leading to its antimicrobial and antiviral effects. It can also modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators. Additionally, the compound’s anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Comparison with Similar Compounds

(2-methyl-1,3-thiazol-4-yl)methyl N,N-diethylcarbamodithioate can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Tiazofurin: An antineoplastic drug used in cancer therapy.

Compared to these compounds, this compound exhibits a unique combination of biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H16N2S3

Molecular Weight

260.4 g/mol

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)methyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C10H16N2S3/c1-4-12(5-2)10(13)15-7-9-6-14-8(3)11-9/h6H,4-5,7H2,1-3H3

InChI Key

UEVFHIRMCYPMHU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC1=CSC(=N1)C

Origin of Product

United States

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